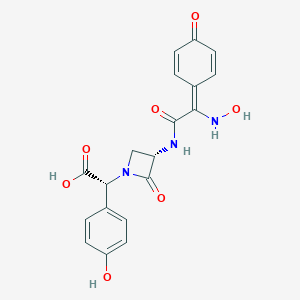
Nocardicin E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nocardicin E is a monocyclic beta-lactam antibiotic produced by the actinomycete Nocardia uniformis subsp. tsuyamanensis. It belongs to the nocardicin family, which is known for its antimicrobial properties. This compound is particularly notable for its ability to inhibit the synthesis of the peptidoglycan layer of bacterial cell walls, making it an effective agent against certain bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nocardicin E is typically produced through the cultivation of Nocardia uniformis subsp. tsuyamanensis in an aqueous nutrient medium under aerobic conditions. The compound is then isolated from the culture broth . The biosynthesis involves the conversion of nocardicin C to this compound, facilitated by specific enzymes such as NocL .
Industrial Production Methods: For large-scale production, microbial fermentation is the preferred method. This involves optimizing the growth conditions of Nocardia species to maximize the yield of this compound. Advances in genetic engineering have also been employed to enhance the production titer and structural diversification of this compound .
Chemical Reactions Analysis
Types of Reactions: Nocardicin E undergoes various chemical reactions, including:
Oxidation: Conversion of nocardicin C to this compound involves oxidation reactions.
Substitution: The addition of functional groups to the beta-lactam ring can occur under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Used in the conversion of nocardicin C to this compound.
Enzymes: Specific enzymes like NocL facilitate the biosynthesis of this compound.
Major Products:
This compound: The primary product formed from the oxidation of nocardicin C.
Scientific Research Applications
Nocardicin E has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying beta-lactam antibiotics.
Biology: Investigated for its antimicrobial properties and its role in inhibiting bacterial cell wall synthesis.
Medicine: Potential therapeutic agent against bacterial infections, particularly those resistant to other antibiotics.
Industry: Employed in the development of new antibiotics and antimicrobial agents
Mechanism of Action
Nocardicin E exerts its effects by inhibiting the synthesis of the peptidoglycan layer of bacterial cell walls. This is achieved by binding to penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan strands. The inhibition of these proteins leads to the weakening of the bacterial cell wall and ultimately, cell lysis .
Comparison with Similar Compounds
Nocardicin A: Another member of the nocardicin family, known for its potent antimicrobial activity.
Nocardicin C: The precursor to nocardicin E in the biosynthetic pathway.
Nocardicin G: Another related compound with similar structural features
Uniqueness: this compound is unique due to its specific mechanism of action and its ability to inhibit the synthesis of the peptidoglycan layer in bacterial cell walls. Unlike other beta-lactam antibiotics, this compound has a monocyclic beta-lactam ring, which contributes to its stability and resistance to beta-lactamase enzymes .
Properties
CAS No. |
63555-59-9 |
|---|---|
Molecular Formula |
C19H17N3O7 |
Molecular Weight |
399.4 g/mol |
IUPAC Name |
(2R)-2-[(3S)-3-[[(2Z)-2-hydroxyimino-2-(4-hydroxyphenyl)acetyl]amino]-2-oxoazetidin-1-yl]-2-(4-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C19H17N3O7/c23-12-5-1-10(2-6-12)15(21-29)17(25)20-14-9-22(18(14)26)16(19(27)28)11-3-7-13(24)8-4-11/h1-8,14,16,23-24,29H,9H2,(H,20,25)(H,27,28)/b21-15-/t14-,16+/m0/s1 |
InChI Key |
NMMOYDKOFASOBV-HKHZIIAMSA-N |
SMILES |
C1C(C(=O)N1C(C2=CC=C(C=C2)O)C(=O)O)NC(=O)C(=NO)C3=CC=C(C=C3)O |
Isomeric SMILES |
C1[C@@H](C(=O)N1[C@H](C2=CC=C(C=C2)O)C(=O)O)NC(=O)/C(=N\O)/C3=CC=C(C=C3)O |
Canonical SMILES |
C1C(C(=O)N1C(C2=CC=C(C=C2)O)C(=O)O)NC(=O)C(=NO)C3=CC=C(C=C3)O |
Synonyms |
(αR,3S)-3-[[(2Z)-(Hydroxyimino)(4-hydroxyphenyl)acetyl]amino]-α-(4-hydroxyphenyl)-2-oxo-1-azetidineacetic Acid; [3S-[1(S*),3R*(Z)]]-3-[[(Hydroxyimino)(4-hydroxyphenyl)_x000B_acetyl]amino]-α-(4-hydroxyphenyl)-2-oxo-1-azetidineacetic Acid; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


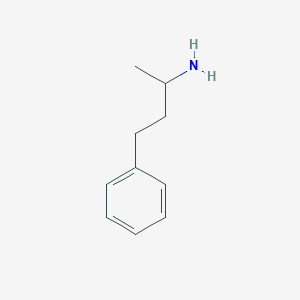

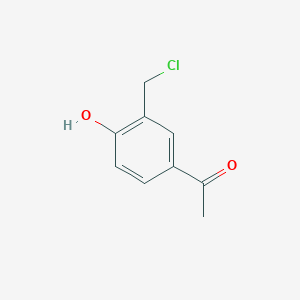
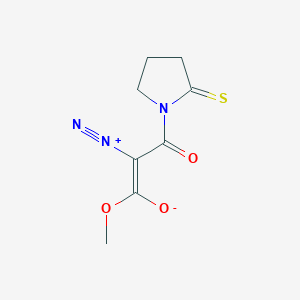
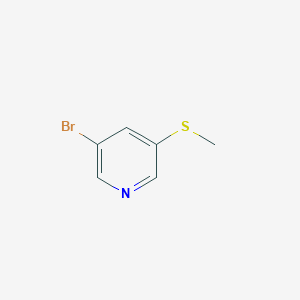
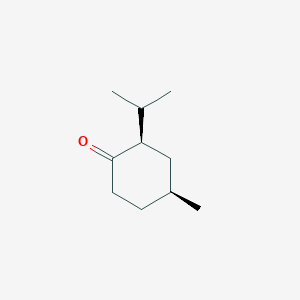

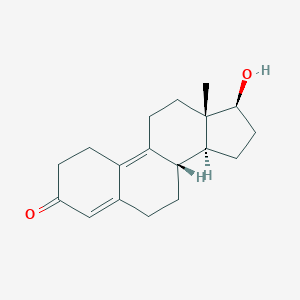


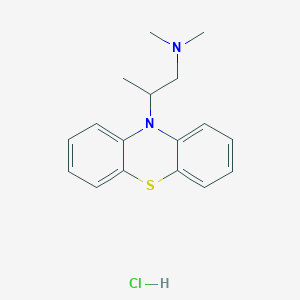
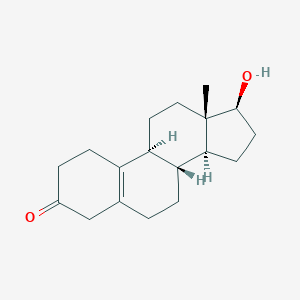
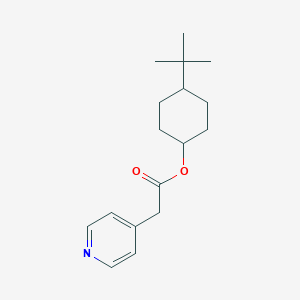
![[2-(Chloromethyl)phenyl]methanol](/img/structure/B141259.png)
